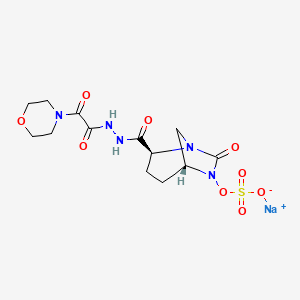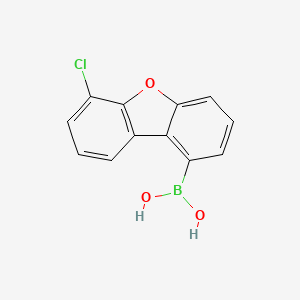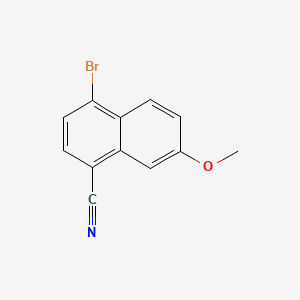
4-Ethyl-3,3-difluoro-pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3,3-difluoro-pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H12ClF2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, with ethyl and difluoro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3,3-difluoro-pyrrolidine hydrochloride typically involves the introduction of ethyl and difluoro groups onto the pyrrolidine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrrolidine precursor undergoes substitution with ethyl and difluoro reagents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-3,3-difluoro-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and fluorinating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-3,3-difluoro-pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3,3-difluoro-pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoro substituents enhance its binding affinity and specificity, making it a potent inhibitor of certain enzymes. The compound may also modulate specific signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Difluoropyrrolidine hydrochloride
- 4-Ethylpyrrolidine hydrochloride
- 3,3-Difluoro-2-methylpyrrolidine hydrochloride
Uniqueness
4-Ethyl-3,3-difluoro-pyrrolidine hydrochloride is unique due to the presence of both ethyl and difluoro substituents on the pyrrolidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H12ClF2N |
|---|---|
Peso molecular |
171.61 g/mol |
Nombre IUPAC |
4-ethyl-3,3-difluoropyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-2-5-3-9-4-6(5,7)8;/h5,9H,2-4H2,1H3;1H |
Clave InChI |
RDRUGJCWFGSWIL-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNCC1(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




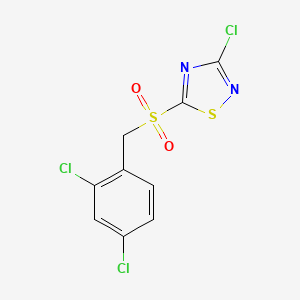
![tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13917977.png)
![ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13917981.png)
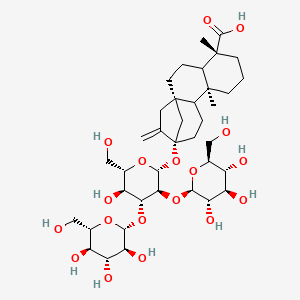
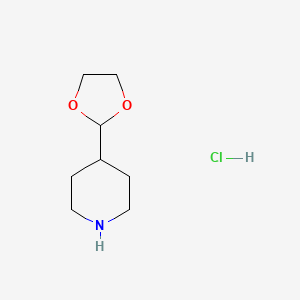
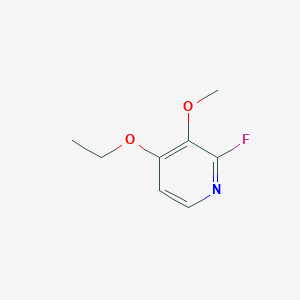

![(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13918024.png)

